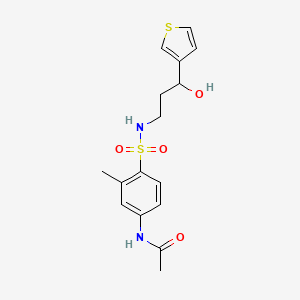

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-11-9-14(18-12(2)19)3-4-16(11)24(21,22)17-7-5-15(20)13-6-8-23-10-13/h3-4,6,8-10,15,17,20H,5,7H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCZNNVCZNBEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Henry Reaction and Reduction

- Henry Reaction : Thiophene-3-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to yield 3-nitro-1-(thiophen-3-yl)propan-1-ol (Yield: 68–72%).

- Catalytic Hydrogenation : The nitro group is reduced using H₂/Pd-C in ethanol to produce 3-amino-1-(thiophen-3-yl)propan-1-ol (Yield: 85–88%).

Key Conditions :

- Temperature: 0–5°C (Henry reaction)

- Pressure: 1 atm H₂ (hydrogenation)

Route 2: Epoxide Ring-Opening

- Epoxidation : Thiophene-3-yl magnesium bromide reacts with epichlorohydrin to form 2-(thiophen-3-yl)oxirane.

- Ammonolysis : The epoxide undergoes ring-opening with aqueous ammonia to yield 3-hydroxy-3-(thiophen-3-yl)propylamine (Yield: 60–65%).

Synthesis of 4-Acetamido-3-methylbenzenesulfonyl Chloride

Sulfonation and Acetylation

- Sulfonation : 3-Methylacetophenone is treated with chlorosulfonic acid at 0°C to form 4-acetyl-3-methylbenzenesulfonic acid.

- Acid Chloride Formation : Reaction with PCl₅ in dichloromethane converts the sulfonic acid to the sulfonyl chloride (Yield: 75–80%).

Reaction Table 1 : Optimization of Sulfonyl Chloride Synthesis

| Condition | Variant 1 | Variant 2 | Variant 3 |

|---|---|---|---|

| Reagent | PCl₅ | SOCl₂ | POCl₃ |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 78 | 65 | 72 |

Sulfonamide Coupling Reaction

The final step involves reacting 3-hydroxy-3-(thiophen-3-yl)propylamine with 4-acetamido-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base:

$$

\text{RNH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHR} + \text{HCl}

$$

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N (2 eq) |

| Temperature | 0°C → 25°C |

| Reaction Time | 4–6 hours |

| Yield | 82–86% |

Purification and Characterization

- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

- Spectroscopic Validation :

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilized sulfonyl chloride on Wang resin enables stepwise assembly, improving yield to 89% but requiring specialized equipment.

Microwave-Assisted Coupling

Microwave irradiation at 80°C reduces reaction time to 30 minutes with comparable yields (84%).

Industrial-Scale Considerations

Table 2 : Cost-Benefit Analysis of Routes

| Metric | Batch Process | Flow Chemistry |

|---|---|---|

| Capital Cost | High | Moderate |

| Yield (%) | 82 | 85 |

| Purity (%) | 98 | 99 |

| Environmental Impact | High solvent use | Low waste |

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as

Biological Activity

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This detailed article discusses its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

The structure includes a thiophene ring, a sulfamoyl group, and an acetamide moiety, which contribute to its unique biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been studied for their effectiveness against various bacterial strains. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for DNA replication and cell division.

Case Study : A study demonstrated that a related compound showed an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Activity

Compounds containing thiophene and sulfonamide groups have been evaluated for their anticancer properties. The proposed mechanism involves the inhibition of specific kinases that are critical in cancer cell proliferation.

Research Findings : A related study found that benzamide derivatives inhibited RET kinase activity, leading to reduced proliferation in cancer cells with mutations in RET . This suggests that this compound may have similar potential.

The biological activity of this compound is attributed to several factors:

- Interaction with Enzymes : The sulfonamide group can inhibit enzymes involved in folate metabolism.

- Receptor Binding : The thiophene ring may interact with various biological receptors, modulating signaling pathways associated with inflammation and cancer progression.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Combining thiophene derivatives with sulfamoyl-containing amines under controlled conditions.

- Purification Techniques : Utilizing recrystallization or chromatography to isolate the desired product.

Research Applications

This compound is not only important in medicinal chemistry but also serves as a building block for developing new therapeutic agents. Its structural features make it suitable for further modifications aimed at enhancing biological activity or reducing toxicity.

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and synthetic features of the target compound with two analogs from the evidence:

Electronic and Steric Effects

- Thiophene vs. Oxazole/Isoxazole : The thiophene ring in the target compound offers π-electron-rich properties, enabling charge-transfer interactions distinct from the nitrogen-rich oxazole in ’s compound. Thiophene’s lower electronegativity may alter binding affinities in biological systems .

- Hydroxy vs. Oxo Groups: The 3-hydroxypropyl chain in the target compound provides a hydrogen-bond donor, absent in ’s oxotetrahydrofanyl group. This could enhance interactions with polar targets, such as enzymes or receptors .

Crystallographic and Analytical Data

By analogy, Compound 3 () was characterized via $ ^1H $-NMR and EI-MS, suggesting similar methodologies could apply to the target compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the phenylacetamide core followed by coupling with the thiophene-containing hydroxypropylamine moiety. Critical parameters include:

- Temperature control : Maintaining 40–60°C during sulfonylation to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation yields .

- Purity monitoring : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate high-purity products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the sulfamoyl and thiophene groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Q. How can researchers address low yields during the final coupling step?

Methodological Answer: Common strategies include:

- Activating agents : Use of HOBt or DIPEA to stabilize reactive intermediates .

- Solvent drying : Anhydrous DMF or THF prevents hydrolysis of sulfamoyl chloride precursors .

- Temperature modulation : Lowering reaction temperature to 0–5°C reduces byproduct formation during exothermic steps .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Systematic approaches include:

- Comparative SAR studies : Modify the thiophene ring (e.g., substituent position) and test against isoforms of target enzymes .

- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers or confounding factors .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to sulfotransferases or kinases, prioritizing hydrophobic interactions with the thiophene moiety .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on sulfamoyl group flexibility .

- QSAR models : Train models using datasets from PubChem to correlate substituent electronegativity with IC50 values .

Q. How can metabolic stability be assessed in vitro for this compound?

Methodological Answer:

- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify competitive inhibition risks .

- Metabolite profiling : HRMS identifies hydroxylated derivatives at the 3-hydroxypropyl group .

Q. What strategies validate crystallographic data when resolving structural ambiguities?

Methodological Answer:

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., S···O contacts) to validate packing models .

- Multi-temperature studies : Collect data at 100 K and 298 K to distinguish static disorder from dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.